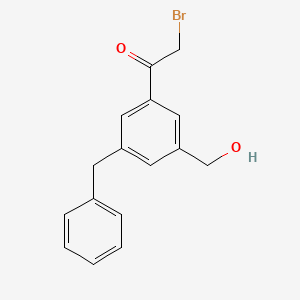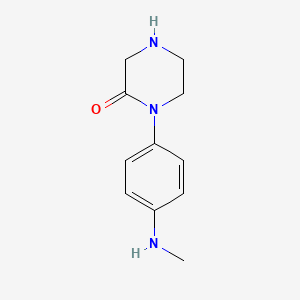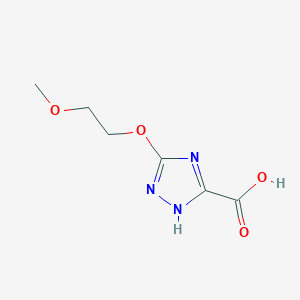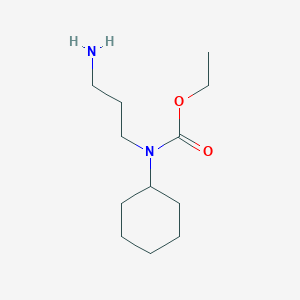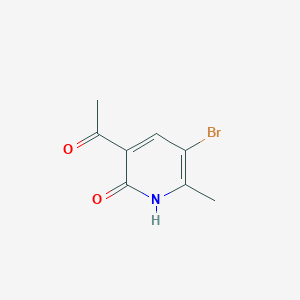
3-acetyl-5-bromo-6-methyl-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-5-bromo-6-methyl-1H-pyridin-2-one is a heterocyclic compound that belongs to the pyridinone family. This compound is characterized by its unique structure, which includes an acetyl group at the 3-position, a bromine atom at the 5-position, and a methyl group at the 6-position on the pyridinone ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5-bromo-6-methyl-1H-pyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 6-methyl-1H-pyridin-2-one followed by acetylation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The acetylation step can be carried out using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-acetyl-5-bromo-6-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) are typical.
Major Products Formed
Substitution Reactions: Formation of 5-substituted derivatives such as 5-amino or 5-thio analogs.
Oxidation Reactions: Formation of 3-acetyl-5-bromo-6-methyl-1H-pyridin-2-carboxylic acid.
Reduction Reactions: Formation of 3-hydroxy-5-bromo-6-methyl-1H-pyridin-2-one.
Coupling Reactions: Formation of biaryl or vinyl derivatives.
Aplicaciones Científicas De Investigación
3-acetyl-5-bromo-6-methyl-1H-pyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 3-acetyl-5-bromo-6-methyl-1H-pyridin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the acetyl and bromine groups can influence its binding affinity and specificity. For example, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
3-acetyl-6-methyl-1H-pyridin-2-one: Lacks the bromine atom at the 5-position.
5-bromo-6-methyl-1H-pyridin-2-one: Lacks the acetyl group at the 3-position.
3-acetyl-5-chloro-6-methyl-1H-pyridin-2-one: Contains a chlorine atom instead of a bromine atom at the 5-position.
Uniqueness
3-acetyl-5-bromo-
Propiedades
Fórmula molecular |
C8H8BrNO2 |
|---|---|
Peso molecular |
230.06 g/mol |
Nombre IUPAC |
3-acetyl-5-bromo-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H8BrNO2/c1-4-7(9)3-6(5(2)11)8(12)10-4/h3H,1-2H3,(H,10,12) |
Clave InChI |
HKFFGXTUCZRGNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=O)N1)C(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13876408.png)
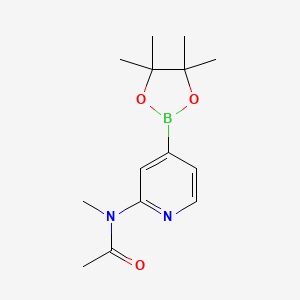
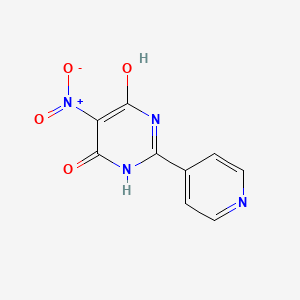
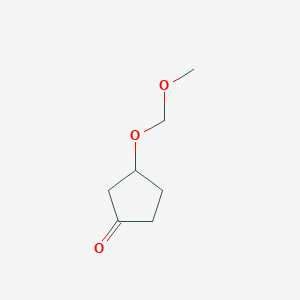
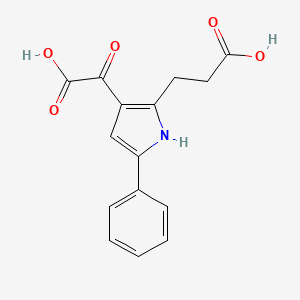
![tert-butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13876458.png)
![2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol](/img/structure/B13876461.png)
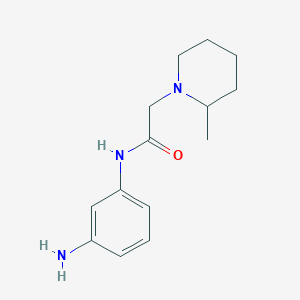
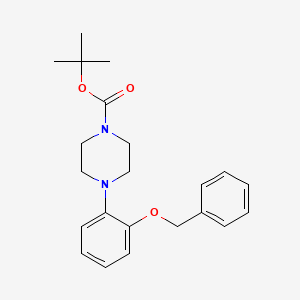
![7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13876466.png)
